molecular formula C7H5N5O2 B12282452 2-(tetrazol-1-yl)pyridine-4-carboxylic acid

2-(tetrazol-1-yl)pyridine-4-carboxylic acid

Katalognummer: B12282452
Molekulargewicht: 191.15 g/mol
InChI-Schlüssel: XXAWYHAEHQHNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tetrazol-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Tetrazoles are often used as bioisosteres of carboxylic acids, which means they can mimic the biological activity of carboxylic acids while offering enhanced stability and other beneficial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrazol-1-yl)pyridine-4-carboxylic acid typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and an azide. One common method involves the use of sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . Another approach is the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production methods for tetrazole derivatives often involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can significantly enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tetrazol-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives with potential biological activities .

Wirkmechanismus

The mechanism of action of 2-(tetrazol-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to biological targets with high affinity. This interaction can modulate various biological processes, including enzyme inhibition and receptor activation .

Eigenschaften

Molekularformel

C7H5N5O2

Molekulargewicht

191.15 g/mol

IUPAC-Name

2-(tetrazol-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H5N5O2/c13-7(14)5-1-2-8-6(3-5)12-4-9-10-11-12/h1-4H,(H,13,14)

InChI-Schlüssel

XXAWYHAEHQHNJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C=C1C(=O)O)N2C=NN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.